2-Ethoxy-5-methylpyrimidine
Description
2-Ethoxy-5-methylpyrimidine is a heterocyclic aromatic compound featuring a pyrimidine backbone substituted with an ethoxy group (-OCH₂CH₃) at position 2 and a methyl group (-CH₃) at position 5. Pyrimidines are fundamental in medicinal chemistry due to their role in nucleic acids and enzyme inhibition. The ethoxy group enhances lipophilicity and modulates electronic properties, while the methyl substituent contributes to steric effects and metabolic stability. This compound is a precursor in synthesizing pharmaceuticals and agrochemicals, leveraging its reactivity in nucleophilic substitutions and cross-coupling reactions .
Properties
CAS No. |
17758-09-7 |
|---|---|
Molecular Formula |
C7H10N2O |
Molecular Weight |
138.17 g/mol |
IUPAC Name |
2-ethoxy-5-methylpyrimidine |
InChI |
InChI=1S/C7H10N2O/c1-3-10-7-8-4-6(2)5-9-7/h4-5H,3H2,1-2H3 |
InChI Key |
BYEAUJZCIJMCTA-UHFFFAOYSA-N |
SMILES |
CCOC1=NC=C(C=N1)C |
Canonical SMILES |
CCOC1=NC=C(C=N1)C |
Synonyms |
Pyrimidine, 2-ethoxy-5-methyl- (8CI,9CI) |
Origin of Product |
United States |
Comparison with Similar Compounds
Substituent Position and Functional Group Analysis
The structural analogs of 2-Ethoxy-5-methylpyrimidine differ in substituent positions and functional groups, which critically influence their physicochemical and biological properties. Below is a comparative analysis based on similarity scores and empirical
Key Observations:
- Electronic Effects: Electron-donating groups (e.g., -OCH₃ in 2-Methoxy-4-methylpyrimidin-5-amine) increase ring electron density, enhancing nucleophilic aromatic substitution reactivity compared to this compound .
- Lipophilicity: Ethoxy substituents (logP ≈ 1.8) confer greater membrane permeability than hydroxyl or carboxylate groups (logP < 0.5) .
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